molecular formula C20H19N3OS B3139256 N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine CAS No. 477709-98-1

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine

Cat. No.: B3139256
CAS No.: 477709-98-1
M. Wt: 349.5 g/mol
InChI Key: DMBNHCLFZSQWGC-UHFFFAOYSA-N
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Description

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a phenyl group, a (phenylsulfinyl)methyl group at the 6-position, and an allyl group at the 4-position amine (N-allyl).

Properties

IUPAC Name

6-(benzenesulfinylmethyl)-2-phenyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-13-21-19-14-17(15-25(24)18-11-7-4-8-12-18)22-20(23-19)16-9-5-3-6-10-16/h2-12,14H,1,13,15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBNHCLFZSQWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylsulfinyl compounds, and allyl halides. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-Allyl-2-phenyl-6-((phenylsulfonyl)methyl)-4-pyrimidinamine.

    Reduction: Formation of N-Allyl-2-phenyl-6-(methyl)-4-pyrimidinamine.

    Substitution: Formation of various substituted pyrimidinamine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-Substituent Modifications

  • N-Methyl Analog : The compound N-Methyl-2-phenyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine (C₁₈H₁₇N₃OS, MW 323.42) replaces the allyl group with a methyl group. This reduces steric bulk and may alter binding interactions in biological systems .
  • N-Benzyl Analog: N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine (C₂₃H₂₀N₄O₂S, MW 416.5) features a benzyl group and a sulfonyl (-SO₂-) substituent.

Sulfur Group Variations

  • Sulfinyl vs. Sulfonyl : Sulfinyl groups (as in the target compound) are less oxidized than sulfonyl groups, affecting electron-withdrawing properties and hydrogen-bonding capabilities. For example, sulfonyl-containing analogs (e.g., ) exhibit higher molecular weights and densities (1.313 g/cm³) due to increased oxygen content .
  • Thioether and Phenoxy Groups: Compounds like N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine (C₁₈H₁₇N₃O, MW 291.35) replace the sulfinyl group with phenoxy, reducing sulfur-related reactivity and altering lipophilicity .

Heterocyclic and Aromatic Substitutions

  • Fluorophenyl and Methoxyphenyl Groups: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () demonstrates how fluorine and methoxy substituents influence dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen bonding, critical for crystal packing and bioavailability .

Physicochemical Properties

Compound Name N-Substituent 6-Substituent Sulfur Group Molecular Formula Molecular Weight Key Properties/Activities
N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine Allyl (Phenylsulfinyl)methyl Sulfinyl C₂₀H₁₉N₃OS 349.45* Chirality from sulfinyl; moderate polarity
N-Methyl-2-phenyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine Methyl (Phenylsulfinyl)methyl Sulfinyl C₁₈H₁₇N₃OS 323.42 Catalogued (CAS: 477710-01-3)
N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine Benzyl (Phenylsulfonyl)methyl Sulfonyl C₂₃H₂₀N₄O₂S 416.5 Higher density (1.313 g/cm³); pKa 2.43
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl Methoxyphenyl aminomethyl None C₂₅H₂₂FN₅O 443.47 Antibacterial/antifungal activity; intramolecular H-bonding

*Calculated based on analogous compounds.

Biological Activity

N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a compound characterized by its unique structure, which includes an allyl group, a phenyl group, and a pyrimidine ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical formula of this compound is C20H19N3OSC_{20}H_{19}N_{3}OS with a molecular weight of approximately 349.45 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : Through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.
  • Introduction of the Phenyl Group : Via Friedel-Crafts alkylation reactions.
  • Attachment of the Phenylsulfinylmethyl Group : By reacting pyrimidine derivatives with phenylsulfonyl chlorides in the presence of a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The proposed mechanisms include:

  • Inhibition of Kinase Activity : Targeting specific kinases involved in cell signaling pathways.
  • Induction of Oxidative Stress : Leading to cellular damage and apoptosis in cancer cells.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial Study Showed significant inhibition against E. coli and S. aureus at concentrations as low as 10 µg/mL.
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Animal Model for Inflammation Reduced paw edema by 50% compared to control groups after administration.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, altering their activity.
  • Receptor Modulation : It may act on receptors that regulate cell growth and apoptosis, leading to therapeutic effects in cancer treatment.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, contributing to its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine
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N-Allyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine

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